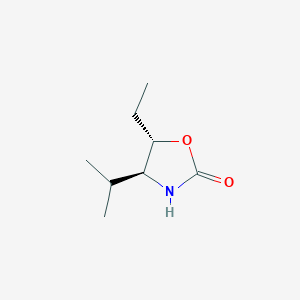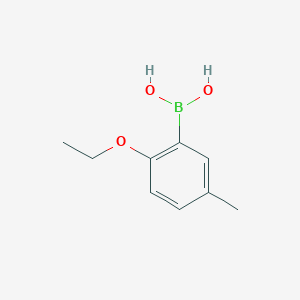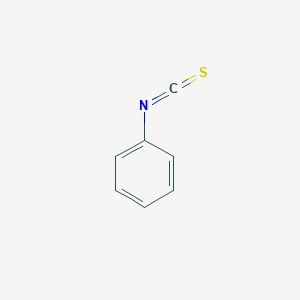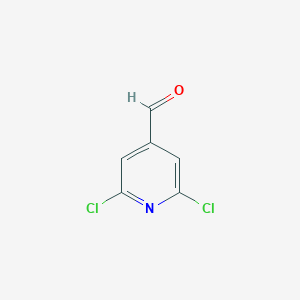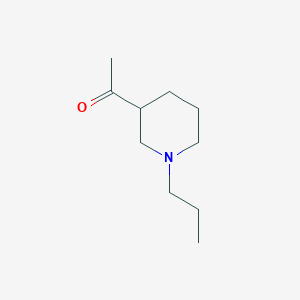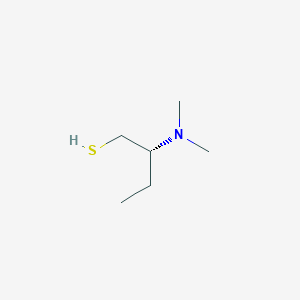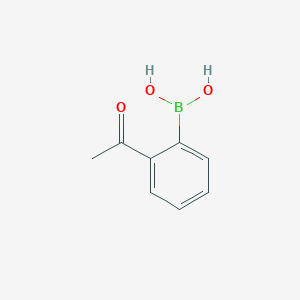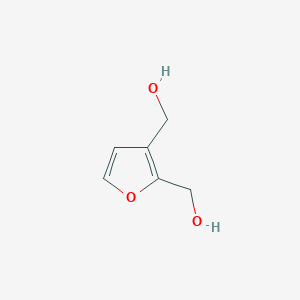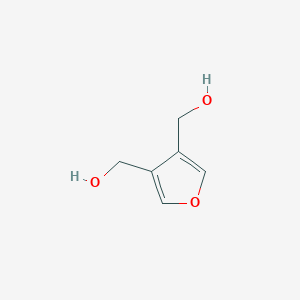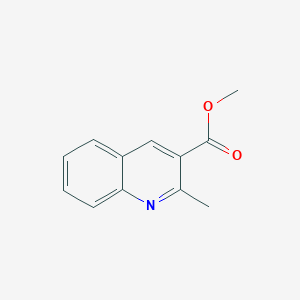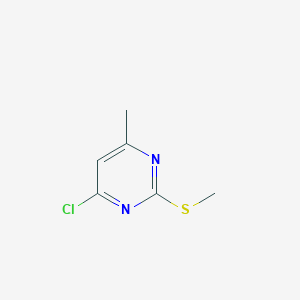
氯芬唑
描述
Chlorfenazole is a benzimidazole-based compound known for its fungicidal properties. It is used in agriculture to control fungal diseases in crops such as rice and wheat. Chlorfenazole is also a commercialized drug used to treat intestinal nematodoses.
科学研究应用
Chlorfenazole has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly in controlling fungal infections.
Medicine: Used as a drug to treat intestinal nematodoses and other parasitic infections.
Industry: Employed in agriculture to control fungal diseases in crops, contributing to improved crop yields and food security
作用机制
Target of Action
Chlorfenazole is a commercialized benzimidazole-based drug . Benzimidazoles are known to bind to the beta-tubulin of parasites, inhibiting microtubule formation and thus disrupting cell division . .
Mode of Action
As a benzimidazole derivative, it is likely to interfere with the polymerization of beta-tubulin into microtubules, an essential process for cell division and growth . This disruption leads to the death of the cells, particularly effective against rapidly dividing cells such as those in parasites.
Biochemical Pathways
Benzimidazoles typically affect the microtubule formation pathway by binding to beta-tubulin . This binding prevents the polymerization of tubulin into microtubules, disrupting cell division and leading to cell death.
Pharmacokinetics
As a benzimidazole derivative, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of Chlorfenazole’s action is the disruption of cell division, leading to cell death . This is particularly effective against rapidly dividing cells such as those in parasites. Chlorfenazole is used to treat intestinal nematodoses , indicating its effectiveness against parasitic worms.
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect the drug’s stability and efficacy .
准备方法
Synthetic Routes and Reaction Conditions
Chlorfenazole can be synthesized from 2-chlorobenzalmalononitrile, which is commonly used as the tear-inducing agent in tear-gas grenades. The synthesis involves a Lewis acid-catalyzed reaction of 2-chlorobenzalmalononitrile with o-phenylenediamine. The reaction is typically carried out in the presence of a catalyst such as zirconium tetrachloride (ZrCl4) under controlled conditions .
Industrial Production Methods
The industrial production of chlorfenazole involves the extraction of 2-chlorobenzalmalononitrile from expired tear-gas grenades, followed by its conversion to chlorfenazole via the aforementioned Lewis acid-catalyzed reaction. This method not only provides a way to valorize waste tear-gas grenades but also ensures the efficient production of chlorfenazole .
化学反应分析
Types of Reactions
Chlorfenazole undergoes various types of chemical reactions, including:
Oxidation: Chlorfenazole can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert chlorfenazole into its reduced forms.
Substitution: Chlorfenazole can undergo substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of chlorfenazole can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
相似化合物的比较
Chlorfenazole is unique among benzimidazole-based compounds due to its specific chemical structure and properties. Similar compounds include:
Benzimidazole: A parent compound with antifungal and antiparasitic properties.
Mebendazole: A benzimidazole derivative used to treat parasitic worm infections.
Albendazole: Another benzimidazole derivative with broad-spectrum antiparasitic activity.
Chlorfenazole stands out due to its specific use in agriculture and its unique synthesis route from 2-chlorobenzalmalononitrile .
属性
IUPAC Name |
2-(2-chlorophenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILIYWFQRJOPAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189283 | |
| Record name | 2-(2-Chlorophenyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3574-96-7 | |
| Record name | Chlorfenazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3574-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorfenazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003574967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3574-96-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Chlorophenyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Chlorophenyl)benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORFENAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT668W2SVP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the proposed synthesis of chlorfenazole from expired tear gas grenades?
A1: The research presents a novel approach to valorizing waste o-Chlorobenzonitrile (CS), a common tear-inducing agent found in expired tear gas grenades [, ]. Instead of solely focusing on disposal, the researchers propose extracting CS and utilizing it as a precursor for synthesizing chlorfenazole, a benzimidazole-based drug with known anthelmintic properties [, ]. This method not only offers a potential solution for waste management but also explores a new synthetic route for a commercially relevant pharmaceutical compound.
Q2: What are the potential advantages and challenges associated with this novel synthesis method?
A2: This approach presents several potential advantages, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


